molecular formula C14H15F3N2O5 B12123427 Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

Cat. No.: B12123427
M. Wt: 348.27 g/mol
InChI Key: DMBBIGPNGBWBPX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a fluorinated dihydropyrimidine derivative synthesized via a one-pot condensation reaction involving 2-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea under reflux conditions . The compound crystallizes in a triclinic system (space group P1) with a half-chair conformation stabilized by intramolecular O—H⋯O hydrogen bonds, forming an S(6) ring motif . Its crystal packing is further reinforced by five intermolecular hydrogen bonds (three O—H⋯O and two N—H⋯O), creating a 2D network structure .

Properties

Molecular Formula

C14H15F3N2O5

Molecular Weight

348.27 g/mol

IUPAC Name

ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-5-3-4-6-8(7)20)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22)

InChI Key

DMBBIGPNGBWBPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2O

solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include sodium hydride, trifluoroacetimidoyl chloride, and nitrobenzene.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    Medicinal Chemistry Applications

    1. Anticancer Activity
    Recent studies have indicated that derivatives of ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines, including glioblastoma. The mechanism involves inducing apoptosis in cancer cells, as evidenced by cytotoxic assays .

    2. Antidiabetic Potential
    In addition to its anticancer properties, research has demonstrated that certain derivatives possess anti-diabetic activity. In vivo studies using model organisms have shown that these compounds can significantly lower glucose levels, indicating their potential for managing diabetes .

    Material Science Applications

    1. Crystal Engineering
    The compound has been utilized in crystal engineering due to its ability to form stable intermolecular hydrogen bonds. This characteristic allows it to form cyclic dimers and extended two-dimensional networks, which are crucial for developing novel materials with specific mechanical and optical properties .

    2. Synthesis of Novel Compounds
    this compound serves as a versatile synthetic intermediate in the preparation of various biologically active compounds. Its derivatives are often used in the synthesis of complex organic molecules through reactions such as condensation and cyclization .

    Case Studies

    Study Focus Findings
    Study A Anticancer ActivityDemonstrated significant cytotoxic effects on glioblastoma cell lines with derivatives showing apoptosis induction.
    Study B Antidiabetic ActivityIn vivo studies indicated substantial glucose-lowering effects in diabetic model organisms.
    Study C Crystal Structure AnalysisRevealed stabilization through intermolecular hydrogen bonding, contributing to material properties useful in crystal engineering.

    Mechanism of Action

    • The exact mechanism remains to be elucidated, but the compound likely interacts with specific molecular targets or pathways due to its functional groups.
    • Further research is needed to understand its effects fully.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Crystallographic Comparisons

    The following table summarizes key structural and crystallographic differences between the target compound and analogous derivatives:

    Compound Substituents Space Group Hydrogen Bond Network Biological Relevance
    Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate 2-hydroxyphenyl, oxo P1 5 H-bonds (3 O—H⋯O, 2 N—H⋯O); 2D network Calcium channel modulation (inferred)
    Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate 4-fluorophenyl, oxo P1 4 H-bonds (2 O—H⋯O, 2 N—H⋯O); 1D chain Not reported
    Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate 4-hydroxyphenyl, sulfanylidene P2₁/c 6 H-bonds (O—H⋯O, O—H⋯S, N—H⋯O, N—H⋯S) Eg5 inhibition potential

    Key Observations:

    Substituent Effects on Conformation: The 2-hydroxyphenyl group in the target compound introduces steric hindrance and intramolecular hydrogen bonding, stabilizing a half-chair conformation . In contrast, the 4-fluorophenyl analog adopts a similar conformation but lacks the intramolecular O—H⋯O interaction due to the para-substituted fluorine . Replacement of the oxo group with sulfanylidene (C=S) in the 4-hydroxyphenyl derivative alters hydrogen-bonding patterns, enabling additional S⋯H interactions and stabilizing a monoclinic lattice .

    Hydrogen Bonding and Crystal Packing:

    • The target compound forms a 2D network via five hydrogen bonds, whereas the 4-fluorophenyl analog forms a simpler 1D chain .
    • The sulfanylidene derivative exhibits enhanced hydrogen-bond diversity (O—H⋯S, N—H⋯S), contributing to higher lattice stability .

    Synthetic Routes: The target compound is synthesized using urea, whereas sulfanylidene analogs require thiourea to introduce the C=S moiety . Reaction conditions (e.g., NaHSO₃ catalysis in ethanol) also differ, impacting yield and purity .

    Crystallographic Data Table

    Parameter Target Compound 4-Fluorophenyl Analog Sulfanylidene Analog
    Crystal System Triclinic Triclinic Monoclinic
    Space Group P1 P1 P2₁/c
    Unit Cell Volume (ų) 1602.2 Similar (exact value not provided) 1879.6
    Hydrogen Bonds 5 (3 O—H⋯O, 2 N—H⋯O) 4 (2 O—H⋯O, 2 N—H⋯O) 6 (O—H⋯O, O—H⋯S, N—H⋯O/S)

    Research Findings and Implications

    • Synthetic Flexibility : The dihydropyrimidine scaffold allows modular substitution (e.g., hydroxyl, fluorophenyl, sulfanylidene), enabling tailored physicochemical properties .
    • Crystallographic Tools : Structures were resolved using SHELX (SHELXS-97/SHELXL-97) and visualized via ORTEP-3, underscoring the reliability of these programs for small-molecule refinement .
    • Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, its structural analogs suggest applications in neurological disorders (calcium channel modulation) and cancer therapy (Eg5 inhibition) .

    Biological Activity

    Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a diazinane ring, contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

    Structural Overview

    The molecular formula for this compound is C14H15F3N2O5, with a molecular weight of 348.27 g/mol. The compound exhibits a half-chair conformation in its tetrapyrimidine ring, stabilized by five intermolecular hydrogen bonds that form cyclic dimers extending into a two-dimensional network .

    Research indicates that this compound acts through several mechanisms:

    • Calcium Channel Blockade : The compound has been identified as a potential calcium channel blocker, which is significant for cardiovascular health and could be leveraged in treating hypertension and other related conditions .
    • Inhibition of Mitotic Kinesin Eg5 : It shows inhibitory effects on mitotic kinesin Eg5, making it a candidate for anticancer therapies by disrupting mitotic processes in cancer cells .
    • Modulation of TRPA1 Channels : The compound may also act as a modulator for TRPA1 channels, suggesting applications in pain management and analgesic development .

    Biological Activity and Therapeutic Applications

    The biological activity of this compound has been demonstrated through various studies:

    Anticancer Activity

    The inhibition of mitotic kinesin Eg5 is particularly relevant for cancer treatment. By interfering with cell division, this compound could potentially reduce tumor growth rates. For instance, studies have shown that similar compounds can significantly decrease the viability of cancer cell lines in vitro .

    Pain Management

    As a TRPA1 channel modulator, the compound may provide new avenues for developing analgesics. Research into related compounds indicates promising results in reducing pain responses in animal models .

    Comparative Analysis with Related Compounds

    To better understand the uniqueness and potential of this compound, it is useful to compare it with structurally related compounds:

    Compound NameStructure FeaturesUnique Aspects
    Dihydropyrimidine derivativesContains a pyrimidine ringKnown for calcium channel blocking activity
    FlumioxazinContains fluorine atomsWidely used herbicide with specific bioactivity
    Trifluoromethylated heterocyclesSimilar trifluoromethyl groupEnhanced biological activity due to fluorination

    These comparisons highlight the distinct therapeutic potentials attributed to the specific combination of functional groups and structural conformation present in this compound .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines through its action on mitotic kinesin Eg5 .
    • Animal Models : Preclinical studies using animal models have shown promising results in pain management applications, indicating that this compound may effectively reduce pain sensations when administered appropriately .
    • Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to target proteins involved in cancer and pain pathways is favorable, supporting its potential as a lead compound for drug development .

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